molecular formula C17H17NO5S B2662246 5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 325742-00-5

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B2662246
CAS No.: 325742-00-5
M. Wt: 347.39
InChI Key: YTWHVESSMWELBT-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a complex organic compound that features a thieno[2,3-d][1,3]oxazin-4-one core structure substituted with dimethyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d][1,3]oxazin-4-one core, followed by the introduction of the dimethyl and trimethoxyphenyl substituents. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-d][1,3]oxazin-4-one ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethyl groups at the 5 and 6 positions.

    Aromatic Substitution: Attachment of the 3,4,5-trimethoxyphenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Shares the trimethoxyphenyl group but has a different core structure.

    3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Contains similar substituents but a different ring system.

Uniqueness

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of the thieno[2,3-d][1,3]oxazin-4-one core with the trimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-8-9(2)24-16-13(8)17(19)23-15(18-16)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHVESSMWELBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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